dopamine 3-O-sulfate
Overview
Description
Dopamine 3-O-sulfate is a sulfated form of the neurotransmitter dopamine, which is involved in various physiological processes including movement, reward, and the regulation of mood. The sulfation of dopamine is a metabolic pathway that results in the formation of dopamine 3-O-sulfate, a compound that has been studied in various contexts, including its role in the metabolism of dopamine and its potential involvement in diseases such as Parkinson's .
Synthesis Analysis
The synthesis of dopamine 3-O-sulfate has been achieved through chemical reactions involving dopamine and sulfuric acid, leading to the formation of sulfate isomers. High-speed supernatant preparations from rat liver tissues have been shown to transfer sulfate from adenosine 3'-phosphate 5'-sulphato-phosphate to dopamine, predominantly forming the 3-O-sulfate . Additionally, unequivocal synthesis methods have been developed, employing high-performance liquid chromatography (HPLC) and nuclear magnetic resonance techniques to isolate and characterize dopamine 3-O-sulfate . Modified syntheses have also been reported, providing high purity and clear identification of the sulfate group position using 1H-NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of dopamine 3-O-sulfate has been established through various analytical techniques. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been utilized to characterize the synthesized dopamine sulfates, confirming the position of the sulfate group . The structure of dopamine 3-O-sulfate has been further confirmed by comparing synthetic samples with those isolated from biological sources, such as urine from Parkinsonian patients .
Chemical Reactions Analysis
Dopamine 3-O-sulfate can undergo enzymatic reactions, such as conversion to norepinephrine by dopamine-β-hydroxylase. This conversion has been observed in vitro, suggesting that dopamine 3-O-sulfate could serve as a precursor for the synthesis of norepinephrine . The reaction kinetics of this conversion have been studied, revealing differences in the Km values for dopamine 3-O-sulfate compared to free dopamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of dopamine 3-O-sulfate have been investigated through various methods. High-performance liquid chromatography with electrochemical detection has been used to quantitate dopamine sulfates, demonstrating the sensitivity and specificity of this approach for detecting dopamine 3-O-sulfate in biological samples . The regioselective sulfonation of dopamine by the enzyme SULT1A3 has been studied, providing insight into the molecular explanation for the higher abundance of dopamine 3-O-sulfate in human blood circulation . Additionally, the preparation of dopamine 3-O-sulfate as a reference substance has been described, along with methods for its trace determination in complex substrates like human urine .
Scientific Research Applications
Conversion to Norepinephrine
Dopamine 3-O-sulfate is present in mammalian plasma and tissues, and can be converted to norepinephrine by dopamine-β-hydroxylase. This conversion follows Michaelis-Menten kinetics, indicating a specific enzymatic process (Buu & Kuchel, 1979).
Dopamine Sulfoconjugation
Dopamine is sulfoconjugated in vivo to give dopamine 3-O-sulfate, an important compound with pharmacologic significance. Studies have shown concerns regarding the purity of dopamine-O-sulfates used for pharmacological studies (Jain et al., 1986).
Enzyme Kinetics and SULT1A3
Dopamine 3-O-sulfate formation is catalyzed by SULT1A3, an enzyme involved in sulfonation. The enzyme kinetic parameters for the formation of dopamine 3-O-sulfate have been determined, showing that this sulfation pathway is significant in human blood circulation (Itäaho et al., 2007).
Role in L-dopa Metabolism
Studies have indicated that dopamine 3-O-sulfate is a major pathway for metabolism of L-dopa, particularly in the gut wall, suggesting its significance in peripheral metabolism of catecholamines (Hashizume et al., 1987).
Significance in Neurological Disorders
The concentration and excretion of dopamine 3-O-sulfate in urine have been studied in Parkinson’s disease and other neurological disorders. These studies provide insights into the disturbances in peripheral metabolism of catecholamines in such conditions (Kienzl et al., 1990).
Absence of Adrenergic and Dopaminergic Properties
Dopamine 3-O-sulfate lacks appreciable affinities for adrenergic and dopaminergic receptors, indicating it does not possess intrinsic catecholaminergic activities (Kyncl et al., 1985).
Sources and Physiological Significance
Dopamine sulfate, mainly as dopamine 3-O-sulfate, is derived from sulfoconjugation of dopamine in the gastrointestinal tract. It suggests an enzymatic barrier in the gut for detoxifying exogenous dopamine and limiting effects of endogenous dopamine (Goldstein et al., 1999).
Blood-Brain Barrier Permeation
Dopamine 3-O-sulfate can permeate the blood-brain barrier, indicating its potential role in the central nervous system (Suominen et al., 2015).
Developmental Regulation
The regulation of dopamine sulfoconjugation in the brain, particularly in response to monoamine oxidase inhibition, indicates its role in the brain's neurochemistry (Buu, 1985).
Future Directions
The sulfation of dopamine in the brain and its impact on behavioral plasticity is a promising area of research . Further studies are needed to explore the role of sulfation in the modulation of animal aggregation and other behaviors . The findings could reveal a general mechanism that effectively regulates animal social-like behavioral plasticity, possibly through sulfation-mediated modification of neural networks .
properties
IUPAC Name |
[5-(2-aminoethyl)-2-hydroxyphenyl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S/c9-4-3-6-1-2-7(10)8(5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKRYJGNYPYXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)OS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199321 | |
Record name | Dopamine 3-O-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dopamine 3-O-sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
dopamine 3-O-sulfate | |
CAS RN |
51317-41-0 | |
Record name | Dopamine 3-O-sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51317-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dopamine 3-O-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051317410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dopamine 3-O-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dopamine 3-O-sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268 - 270 °C | |
Record name | Dopamine 3-O-sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.